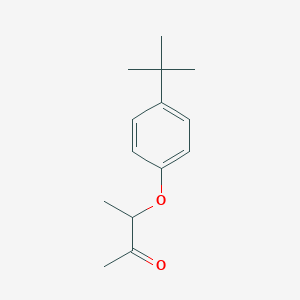

3-(4-Tert-butylphenoxy)butan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenoxy)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(15)11(2)16-13-8-6-12(7-9-13)14(3,4)5/h6-9,11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSSIEQFQKQUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344967 | |

| Record name | 3-(4-tert-butylphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160875-28-5 | |

| Record name | 3-(4-tert-butylphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(4-tert-butylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted properties of 3-(4-tert-butylphenoxy)butan-2-one. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data for analogous structures to offer a robust resource for researchers. The information presented herein is intended to support synthetic efforts and guide the characterization of this and similar α-aryloxy ketones.

Introduction

This compound is an organic compound featuring a ketone functional group and an ether linkage to a para-substituted aromatic ring. Specifically, it is an α-aryloxy ketone, a class of compounds that are of interest in organic synthesis and medicinal chemistry. The structure combines a bulky, lipophilic tert-butyl group with a polar ketone, suggesting potential for unique solubility and reactivity characteristics. This guide outlines a practical synthetic approach and discusses the expected physicochemical and spectroscopic properties of the title compound.

Proposed Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This venerable and reliable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3] The synthesis is proposed as a two-step process starting from commercially available 4-tert-butylphenol.

Step 1: Formation of the Phenoxide The first step is the deprotonation of 4-tert-butylphenol to form the corresponding sodium or potassium 4-tert-butylphenoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃).[1][4] The choice of base and solvent is critical for reaction efficiency.

Step 2: Nucleophilic Substitution (SN2 Reaction) The generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of a suitable alkyl halide, in this case, 3-bromo-2-butanone.[5] This reaction proceeds via an SN2 mechanism, leading to the formation of the desired ether linkage and a salt byproduct.[2]

The overall synthetic pathway is depicted below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures.[1][6]

Materials:

-

4-tert-butylphenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K₂CO₃)

-

3-bromo-2-butanone[5]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Phenoxide Formation (using NaH):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

-

Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous DMF to the flask to create a slurry.

-

Dissolve 4-tert-butylphenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the sodium phenoxide is now complete.

-

-

Ether Formation:

-

Cool the phenoxide solution back to 0 °C.

-

Add 3-bromo-2-butanone (1.0-1.1 equivalents) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).

-

Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1][6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Physicochemical and Spectroscopic Properties

As this compound is not extensively documented, the following properties are predicted based on its structure and data from analogous aryl alkyl ketones and ethers.[7][8][9]

Physical Properties

| Property | Expected Value/Description |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| Physical State | Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.[10] |

| Boiling Point | Expected to be higher than that of alkanes of similar molecular weight due to its polarity, but lower than corresponding alcohols as it cannot self-hydrogen bond.[9] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water due to the large nonpolar tert-butyl and aromatic groups.[9][11] |

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound. The expected spectral data are summarized below.

Caption: Predicted spectroscopic features of the target molecule.

| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency |

| IR | C=O (Ketone) | ~1720 cm⁻¹ (strong, sharp)[12][13] |

| C-O (Aryl Ether) | ~1240 cm⁻¹ (strong) | |

| C-H (sp³) | ~2850-3000 cm⁻¹ | |

| C=C (Aromatic) | ~1600, 1500 cm⁻¹ | |

| ¹H NMR | -C(CH₃)₃ (tert-Butyl) | ~1.3 ppm (singlet, 9H) |

| Ar-H (Aromatic) | ~6.9 ppm (doublet, 2H) and ~7.3 ppm (doublet, 2H) | |

| -O-CH- | ~4.8 ppm (quartet, 1H) | |

| -CH(CH₃)- | ~1.5 ppm (doublet, 3H) | |

| -C(O)CH₃ | ~2.2 ppm (singlet, 3H)[14] | |

| ¹³C NMR | C=O (Ketone) | ~205-210 ppm[13][14] |

| Ar-C (Aromatic) | ~115-155 ppm (multiple signals) | |

| -O-CH- | ~75-80 ppm | |

| -C(CH₃)₃ (quaternary) | ~34 ppm | |

| -C(CH₃)₃ (methyls) | ~31 ppm | |

| -C(O)CH₃ | ~27 ppm | |

| -CH(CH₃)- | ~18 ppm |

Potential Applications and Future Research

While no specific applications for this compound have been reported, the α-aryloxy ketone motif is present in various biologically active molecules and synthetic intermediates. Potential areas for future investigation include:

-

Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. Its structural features might be amenable to derivatization to explore structure-activity relationships.

-

Agrochemicals: Similar structures are sometimes found in herbicides and fungicides.

-

Polymer Chemistry: The phenolic ether linkage suggests potential use as a monomer or additive in polymer synthesis.

Further research is required to isolate and characterize this compound fully, confirm its spectroscopic properties, and evaluate its biological activity and material properties. The synthetic protocol and predicted data in this guide provide a solid foundation for such research endeavors.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Ch24: ArOH to ArOR [chem.ucalgary.ca]

- 5. Page loading... [guidechem.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. fiveable.me [fiveable.me]

- 8. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

Technical Guide: Spectroscopic Analysis of 3-(4-tert-butylphenoxy)butan-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for 3-(4-tert-butylphenoxy)butan-2-one is limited. The data presented in this document is illustrative, based on established principles of spectroscopic interpretation for the functional groups present in the molecule. These values are intended to serve as a predictive guide for researchers working with this or structurally similar compounds.

Introduction

This compound is an organic compound featuring a ketone, an ether linkage, and a para-substituted aromatic ring. The structural elucidation and purity assessment of such molecules are critically dependent on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Molecular Structure:

Molecular Formula: C₁₄H₂₀O₂ Molecular Weight: 220.31 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

¹H NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -OC(CH₃)₃) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to -O) |

| ~4.80 | Quartet | 1H | -O-CH(CH₃)- |

| ~2.20 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.45 | Doublet | 3H | -CH(CH₃)- |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy Data (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~208.0 | C=O (Ketone) |

| ~155.0 | Ar-C (C-O) |

| ~144.0 | Ar-C (C-C(CH₃)₃) |

| ~126.5 | Ar-CH (ortho to -C(CH₃)₃) |

| ~116.0 | Ar-CH (ortho to -O) |

| ~78.0 | -O-CH(CH₃)- |

| ~34.0 | -C(CH₃)₃ (Quaternary C) |

| ~31.5 | -C(CH₃)₃ (Methyl C) |

| ~26.0 | -C(=O)-CH₃ |

| ~16.0 | -CH(CH₃)- |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H Stretch (Alkyl) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1605, ~1510 | Medium | C=C Stretch (Aromatic Ring) |

| ~1245 | Strong | C-O-C Stretch (Aryl Ether, asymmetric) |

| ~1180 | Medium | C-O Stretch (Alkyl Ether) |

| 830 | Strong | C-H Bend (Aromatic, para-disubstituted) |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 220 | 40 | [M]⁺ (Molecular Ion) |

| 205 | 100 | [M - CH₃]⁺ (Loss of methyl from t-butyl) |

| 177 | 30 | [M - CH₃CO]⁺ (Alpha-cleavage) |

| 150 | 70 | [HOC₆H₄C(CH₃)₃]⁺ (Fragment from ether cleavage) |

| 135 | 50 | [OC₆H₄C(CH₃)₃]⁺ |

| 43 | 90 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the solid sample of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial.[1] Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.[2]

-

Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

-

Data Acquisition:

-

Locking & Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high-resolution spectra.[1]

-

Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C).

-

Parameter Setup: Set standard acquisition parameters for both ¹H and ¹³C NMR. For ¹H, this typically includes a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C, a larger number of scans is required due to the low natural abundance, with a wider spectral width and a relaxation delay of 2-5 seconds.

-

Execution: Initiate the acquisition sequence.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of the compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.[4][5]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the ion source. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for separation before entering the mass spectrometer.[6]

-

Ionization:

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio using electric and/or magnetic fields.[9]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.[7][10]

-

Data Presentation: The data is plotted as a mass spectrum, which shows the relative abundance of each detected ion versus its m/z ratio. The peak with the highest abundance is designated the "base peak" and is assigned a relative intensity of 100%.[9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. web.mit.edu [web.mit.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

physical and chemical properties of 3-(4-tert-butylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-tert-butylphenoxy)butan-2-one is an aromatic ether ketone. Its structure comprises a butan-2-one backbone, a phenoxy group at the third position, and a tert-butyl substituent on the phenyl ring. This combination of a flexible ketone chain and a bulky, lipophilic aromatic group suggests potential applications in medicinal chemistry and materials science. The tert-butyl group can enhance solubility in nonpolar environments and provide steric hindrance, potentially influencing the molecule's interaction with biological targets or its stability. This document provides a theoretical overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological significance.

Chemical Structure and Nomenclature

IUPAC Name: this compound

Chemical Formula: C₁₄H₂₀O₂

Molecular Weight: 220.31 g/mol

Structure:

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data for structurally related compounds, such as 4-(4-tert-butylphenyl)butan-2-one[1], and general principles of physical organic chemistry.

| Property | Estimated Value | Notes |

| Molecular Weight | 220.31 g/mol | Calculated from the chemical formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for similar aromatic ketones. |

| Boiling Point | > 250 °C | Expected to be high due to molecular weight and polarity. |

| Melting Point | < 25 °C | The flexible side chain may inhibit efficient crystal packing. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The large nonpolar region dominates solubility. |

| LogP | ~3.5 - 4.5 | Estimated based on similar structures, indicating high lipophilicity. |

| pKa | Not applicable | No readily ionizable protons. |

Proposed Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme:

4-tert-butylphenol + 3-bromobutan-2-one → this compound + NaBr

Experimental Protocol

Materials:

-

4-tert-butylphenol

-

3-bromobutan-2-one

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Deionized water

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol in the chosen aprotic polar solvent.

-

Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the phenol and form the corresponding sodium or potassium 4-tert-butylphenoxide. The reaction is typically stirred at room temperature until the phenol is fully converted, which can be monitored by thin-layer chromatography (TLC).

-

Nucleophilic Substitution: To the solution containing the phenoxide, add an equimolar amount of 3-bromobutan-2-one dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing characteristic peaks for the aromatic protons, the tert-butyl group, the butanone backbone, and the ether linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, compounds containing the 4-tert-butylphenol moiety have been investigated for various biological activities.[4][5][6][7][8] These activities are often attributed to the antioxidant and lipophilic nature of the substituted phenol group.

Potential areas of investigation include:

-

Antioxidant Activity: The phenolic ether, while less active than a free phenol, might still possess some radical scavenging properties. The tert-butyl group can stabilize phenoxy radicals, a key step in antioxidant activity.[8]

-

Antimicrobial and Antifungal Activity: Various substituted phenols and their derivatives have demonstrated antimicrobial and antifungal properties.[5][6][7]

-

Enzyme Inhibition: The shape and electronic properties of the molecule could allow it to bind to the active sites of various enzymes.

Hypothetical Signaling Pathway Interaction

Given the structural similarity to some endocrine-disrupting compounds, a hypothetical interaction with a nuclear receptor signaling pathway could be investigated. The following diagram illustrates a generalized nuclear receptor signaling pathway that could be a starting point for such studies.

Caption: Generalized nuclear receptor signaling pathway for hypothetical investigation.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. While experimental data is currently lacking, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies are based on well-established chemical principles and data from analogous compounds. Researchers interested in this molecule are encouraged to use this guide as a starting point for their experimental work.

References

- 1. 4-(4-Tert-butylphenyl)butan-2-one | C14H20O | CID 21696694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. francis-press.com [francis-press.com]

- 4. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Uncharted Territory: A Prospective Analysis of the Biological Activities of 3-(4-tert-Butylphenoxy)butan-2-one Derivatives

A comprehensive review of publicly available scientific literature and patent databases reveals a significant finding: there is currently no published research detailing the synthesis or biological evaluation of 3-(4-tert-butylphenoxy)butan-2-one and its derivatives. This absence of data presents a unique opportunity for novel research in the field of medicinal chemistry. While a direct technical guide on the core topic is not possible, this whitepaper will provide a prospective analysis based on the biological activities of structurally related compounds. By examining the bioactivities of molecules sharing key structural motifs, such as the 4-tert-butylphenoxy group, we can hypothesize potential therapeutic applications and outline a strategic workflow for the future investigation of this novel class of compounds.

Prospective Biological Activities Based on Structurally Related Analogs

The biological activity of a molecule is intrinsically linked to its structure. By analyzing compounds that share the 4-tert-butylphenoxy moiety, we can infer potential, albeit hypothetical, biological activities for the this compound core structure.

Antimicrobial and Antibiofilm Potential

A notable study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives has demonstrated significant antimicrobial and antibiofilm properties.[1] These compounds, while differing in the linker and functional group from the butan-2-one series, share a substituted phenoxy core. This suggests that the phenoxy moiety itself may be a key contributor to antimicrobial action.

The study revealed marked antibacterial and antifungal effects against planktonic microorganisms, with Minimum Inhibitory Concentrations (MICs) ranging from 0.78 µg/mL to 12.5 µg/mL depending on the microbial strain.[1] One of the most potent compounds, designated as VII in the study, exhibited an MIC of 0.78 µg/mL against Staphylococcus aureus and 1.56 µg/mL against Candida albicans.[1] Furthermore, these derivatives showed strain-specific inhibition of biofilm formation by over 50% for several pathogens, with one derivative, KVM-316, preventing biofilm formation by S. aureus and P. aeruginosa by 96.1%.[1]

Table 1: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives [1]

| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| VII | Staphylococcus aureus | 0.78 |

| VII | Escherichia coli | 12.5 |

| VII | Candida albicans | 1.56 |

| KVM-219 | Various Bacteria & Fungi | 0.78 - 12.5 |

Table 2: Biofilm Inhibition by Selected 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives [1]

| Compound ID | Target Microorganism | Biofilm Inhibition (%) |

| KVM-316 | Staphylococcus aureus | 96.1 |

| KVM-316 | Escherichia coli | 57.2 |

| KVM-316 | Pseudomonas aeruginosa | 96.1 |

| I | Escherichia coli | 63.9 |

| II | Escherichia coli | 68.4 |

| IV | Escherichia coli | 57.2 |

| IV | Pseudomonas aeruginosa | 96.1 |

| VII | Pseudomonas aeruginosa | 62.8 |

Based on these findings, it is plausible that this compound derivatives could also exhibit antimicrobial and particularly antibiofilm activities. The ketone functionality in the butan-2-one structure could potentially interact with different biological targets compared to the hydroxyl and amino groups of the propanol derivatives, possibly leading to a novel mechanism of action.

Other Potential Bioactivities

The 4-tert-butylphenoxy scaffold is present in a variety of other biologically active molecules, suggesting a broader potential for the target compound class. For instance, derivatives of 4-tert-butylphenoxyalkoxyamines have been investigated as dual-target ligands for the histamine H3 receptor and monoamine oxidase B, indicating potential applications in neurodegenerative diseases like Parkinson's disease. While the amine linkage is crucial in these specific ligands, the lipophilic 4-tert-butylphenoxy group plays a key role in receptor binding.

Proposed Experimental Workflow for Synthesis and Biological Screening

To explore the potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is required. The following outlines a hypothetical experimental workflow.

General Synthesis Pathway

A plausible synthetic route to this compound would involve the Williamson ether synthesis. This would typically involve the reaction of 4-tert-butylphenol with a suitable 4-carbon electrophile containing a ketone or a precursor to a ketone.

Caption: General synthetic scheme for this compound.

Derivatives could be synthesized by using substituted 4-tert-butylphenols or by further chemical modification of the butan-2-one moiety, if desired.

Biological Screening Cascade

Once synthesized, a tiered screening approach would efficiently evaluate the biological potential of the new compounds.

Caption: A proposed workflow for the biological screening of novel derivatives.

Detailed Experimental Protocols (Hypothetical)

While no specific protocols exist for the target compound, standard methodologies would be employed.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation of Stock Solutions: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay (Crystal Violet Method)

-

Preparation of Microplates: In a 96-well flat-bottomed microtiter plate, add microbial growth medium containing sub-MIC concentrations of the test compounds.

-

Inoculation: Inoculate the wells with a standardized microbial suspension.

-

Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

-

Destaining and Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to untreated controls indicates the percentage of biofilm inhibition.

Conclusion and Future Directions

The field of medicinal chemistry is ripe for the exploration of novel chemical scaffolds. The this compound core represents a currently untapped area of research. Based on the significant antimicrobial and antibiofilm activities of structurally related phenoxy derivatives, there is a strong rationale for the synthesis and investigation of this new class of compounds. The proposed synthetic and screening workflows provide a clear roadmap for researchers to embark on this promising avenue of drug discovery. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of microbial pathogens and other biological targets. Such studies will be crucial in determining if this compound derivatives can be developed into the next generation of therapeutic agents.

References

An In-depth Technical Guide to 3-(4-tert-butylphenoxy)butan-2-one: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the hypothetical compound 3-(4-tert-butylphenoxy)butan-2-one. As a novel α-aryloxy ketone, this document outlines its theoretical discovery, a detailed proposed synthesis protocol based on the Williamson ether synthesis, and an analysis of its potential physicochemical properties. Furthermore, by examining structurally related compounds, this guide explores potential biological activities and suggests future research directions for this promising, yet unexplored, molecule.

Discovery and History

The compound this compound is not currently documented in scientific literature or chemical databases. Its "discovery," therefore, is theoretical and based on the logical combination of well-established chemical precursors and reactions. The history of this compound is intrinsically linked to the development of the Williamson ether synthesis, a robust method for forming ethers discovered by Alexander Williamson in 1850.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide, and it has become a cornerstone of organic synthesis for creating both symmetrical and asymmetrical ethers.[1][2]

The class of molecules to which this compound belongs, α-aryloxy ketones, are known intermediates in organic synthesis and have been investigated for their biological activities.[3][4] The synthesis of this specific molecule represents a logical extension of established synthetic methodologies, combining the readily available starting materials 4-tert-butylphenol and a 3-halobutan-2-one. This guide serves as a foundational document for the future synthesis and investigation of this novel compound.

Proposed Synthesis: Williamson Ether Synthesis

The most viable route for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of 4-tert-butylphenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic 3-halobutan-2-one.

Reaction Mechanism

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5]

-

Step 1: Deprotonation. 4-tert-butylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group and form the more nucleophilic 4-tert-butylphenoxide ion.[6][7]

-

Step 2: Nucleophilic Attack. The 4-tert-butylphenoxide ion then attacks the carbon atom bearing the halogen in 3-halobutan-2-one. This is a concerted step where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-halogen bond.[1]

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 6. Khan Academy [khanacademy.org]

- 7. chemistnotes.com [chemistnotes.com]

solubility and stability of 3-(4-tert-butylphenoxy)butan-2-one in common lab solvents

An In-depth Technical Guide on the Core Solubility and Stability of 3-(4-tert-butylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a ketone derivative with a bulky tert-butyl group and a phenoxy ether linkage. Understanding its solubility and stability is paramount for its potential applications in research and drug development, as these properties influence its formulation, storage, and biological activity. This guide outlines the predicted solubility and stability characteristics of this compound and provides detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

Based on its structure, we can infer several key physicochemical properties that will govern its solubility and stability.

-

Structure:

-

An aromatic ring and a tert-butyl group contribute to its lipophilicity.

-

A ketone group and an ether linkage introduce polarity and potential sites for hydrogen bonding and chemical reactions.

-

-

Predicted Properties:

-

Molecular Weight: Approximately 234.33 g/mol .

-

XLogP3-AA (Predicted Lipophilicity): Likely to be in the range of 3-4, suggesting poor water solubility.[1]

-

Predicted Solubility Profile

The "like dissolves like" principle is a fundamental concept in predicting solubility. The presence of both polar (ketone, ether) and non-polar (tert-butylphenyl group) moieties suggests that this compound will exhibit a range of solubilities in common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble to Very Sparingly Soluble | The large non-polar tert-butylphenyl group is expected to dominate, leading to poor aqueous solubility.[2] |

| Methanol | High | Soluble | The polar hydroxyl group of methanol can interact with the ketone and ether groups of the compound. |

| Ethanol | High | Soluble | Similar to methanol, ethanol's polarity allows for favorable interactions. |

| Acetone | Medium | Very Soluble | The ketone group in acetone is structurally similar to the ketone in the target molecule, promoting miscibility. |

| Dichloromethane (DCM) | Medium | Very Soluble | A good solvent for many organic compounds with moderate polarity. |

| Diethyl Ether | Low | Soluble | The ether linkage in diethyl ether is compatible with the ether linkage in the compound. |

| Hexane | Low | Sparingly Soluble to Insoluble | The high polarity of the ketone and ether groups will likely limit solubility in non-polar alkanes. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Very Soluble | DMSO is a universal solvent for many organic compounds. |

Predicted Stability Profile

The stability of this compound will be influenced by environmental factors such as pH, temperature, and light.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| pH | ||

| Acidic (pH 1-3) | Potentially Unstable | The ether linkage may be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures. |

| Neutral (pH 6-8) | Likely Stable | Generally, ether and ketone functionalities are stable at neutral pH. |

| Basic (pH 11-13) | Potentially Unstable | The ketone may undergo base-catalyzed reactions such as aldol condensation or hydrolysis of the ether linkage. |

| Temperature | ||

| Refrigerated (2-8 °C) | Stable | Low temperatures should minimize degradation. |

| Room Temperature (20-25 °C) | Likely Stable (short-term) | For long-term storage, refrigeration is recommended to prevent slow degradation. |

| Elevated (>40 °C) | Potentially Unstable | Increased temperature can accelerate hydrolysis and oxidation. |

| Light | ||

| Ambient Light | Potentially Unstable | Aromatic ketones can be susceptible to photochemical degradation. Protection from light is advisable. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

A qualitative and quantitative approach should be employed to determine the solubility.

This method provides a rapid assessment of solubility in various solvents.[3][4][5]

Procedure:

-

Add approximately 1-5 mg of this compound to a small test tube.

-

Add 1 mL of the desired solvent in 0.25 mL increments.

-

After each addition, vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves completely upon the first addition.

-

Soluble: Dissolves completely within 1 mL of solvent.

-

Sparingly Soluble: Some solid remains after the addition of 1 mL of solvent.

-

Insoluble: No apparent dissolution.

-

This is a standard method for determining the equilibrium solubility of a compound.[6]

Procedure:

-

Prepare a supersaturated solution of this compound in the chosen solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for any undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent.

-

Quantify the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The solubility is expressed in units such as mg/mL or mol/L.

Stability Assessment

Stability studies are crucial to understand the degradation profile of the compound under various stress conditions.[7][8]

This study assesses the compound's stability in aqueous solutions of different pH values.[9][10]

Procedure:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 9).

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Spike the stock solution into the buffer solutions to a final concentration suitable for analytical detection.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the samples.

-

Quench any reaction by adding an equal volume of a suitable organic solvent (e.g., ice-cold methanol or acetonitrile).

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

This study evaluates the effect of temperature on the compound's stability.

Procedure:

-

Place a known amount of the solid compound in sealed vials.

-

Store the vials at different temperatures (e.g., 40 °C, 60 °C, and 80 °C).

-

At specified time points, remove a vial and dissolve the contents in a suitable solvent.

-

Analyze the solution by HPLC to quantify the amount of the parent compound remaining.

This study assesses the compound's sensitivity to light.

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

-

Wrap a control sample in aluminum foil to protect it from light and store it under the same conditions.

-

At specified time points, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. 3-(4-Tert-butyl-2-methylphenoxy)cyclobutan-1-ol | C15H22O2 | CID 66366700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Theoretical and Computational Examination of 3-(4-tert-butylphenoxy)butan-2-one: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of the novel compound 3-(4-tert-butylphenoxy)butan-2-one. Due to the limited availability of direct experimental data, this document leverages predictive modeling and data from structurally analogous compounds to forecast its physicochemical properties, potential synthetic routes, and putative biological activities. This whitepaper is intended to serve as a foundational resource for researchers and scientists interested in the exploration of this molecule for potential applications in drug discovery and materials science. We present hypothesized experimental protocols and predicted data in a structured format to guide future laboratory investigations.

Introduction

Phenolic compounds and their derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities and tunable physical properties. The tert-butyl group is a common substituent used to modulate lipophilicity and steric hindrance, often influencing a molecule's pharmacokinetic and pharmacodynamic profile. The ether linkage and ketone functional group in the proposed structure of this compound suggest potential for various chemical interactions and biological recognition. This document outlines a theoretical framework for the systematic study of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models and by comparison with structurally related molecules such as 4-(4-tert-butylphenyl)butan-2-one. These predicted values are crucial for designing experimental protocols, including solvent selection for synthesis and purification, as well as for preliminary assessment of its drug-like properties.

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₁₄H₂₀O₂ | N/A |

| Molecular Weight | 220.31 g/mol | N/A |

| XLogP3-AA (Lipophilicity) | 3.8 | 4-(4-tert-butylphenyl)butan-2-one[1] |

| Hydrogen Bond Donor Count | 0 | 4-(4-tert-butylphenyl)butan-2-one[1] |

| Hydrogen Bond Acceptor Count | 2 | 3-(4-tert-butyl-2-methylphenoxy)cyclobutan-1-ol[2] |

| Rotatable Bond Count | 4 | 4-(4-tert-butylphenyl)butan-2-one[1] |

| Topological Polar Surface Area | 26.3 Ų | tert-butyl 3-(4-ethenylphenoxy)butanoate |

| Boiling Point (Predicted) | ~300-320 °C | General trends for similar structures |

| Melting Point (Predicted) | ~50-70 °C | General trends for similar structures |

Proposed Synthetic Routes

A plausible synthetic route for this compound is proposed based on established Williamson ether synthesis protocols. This method involves the reaction of a phenoxide with an alkyl halide.

Synthesis Workflow

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-tert-butylphenol (1.0 eq)[3]

-

Sodium hydride (1.1 eq, 60% dispersion in mineral oil)

-

3-bromobutan-2-one (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-bromobutan-2-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Predicted Spectroscopic Data

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated.

| Spectroscopy | Predicted Key Signals | Reference Compound(s) & Rationale |

| ¹H NMR (CDCl₃) | δ 7.3-7.0 (d, 2H, Ar-H), δ 6.9-6.7 (d, 2H, Ar-H), δ 4.8-4.6 (q, 1H, -O-CH-), δ 2.2 (s, 3H, -C(O)-CH₃), δ 1.5 (d, 3H, -CH-CH₃), δ 1.3 (s, 9H, -C(CH₃)₃) | Chemical shifts are estimated based on standard values for similar functional groups. The splitting patterns are predicted based on neighboring protons. |

| ¹³C NMR (CDCl₃) | δ 208 (-C=O), δ 155 (Ar-C-O), δ 143 (Ar-C-tBu), δ 126 (Ar-CH), δ 116 (Ar-CH), δ 78 (-O-CH-), δ 34 (-C(CH₃)₃), δ 27 (-C(O)-CH₃), δ 20 (-CH-CH₃), δ 31 (-C(CH₃)₃) | Predicted chemical shifts are based on computational predictions and known values for similar carbon environments. |

| FT-IR (thin film) | ~1715 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~2960 cm⁻¹ (C-H stretch) | The strong carbonyl stretch is a characteristic feature of ketones[4]. The ether stretch is also a key diagnostic peak. |

| Mass Spec (EI) | m/z 220 (M⁺), 205 (M⁺ - CH₃), 163 (M⁺ - C₄H₉), 149, 43 (CH₃CO⁺) | Fragmentation patterns are predicted based on the stability of the resulting carbocations and neutral fragments. |

Theoretical Biological Activity and Signaling Pathways

The tert-butylphenol moiety is present in a variety of biologically active compounds, including antioxidants and endocrine-disrupting chemicals.[5] The structural similarity of this compound to known bioactive molecules suggests it may interact with various biological targets.

Potential as an Antioxidant

Phenolic compounds are well-known for their ability to act as radical scavengers. The electron-donating nature of the tert-butyl group could enhance the antioxidant potential of the phenol moiety, although in this case, the phenolic hydroxyl is etherified. However, metabolic activation could potentially unmask a phenolic hydroxyl, leading to antioxidant activity.

Caption: Hypothesized pro-antioxidant activity pathway.

Potential as a Modulator of Nuclear Receptors

Many phenolic compounds are known to interact with nuclear receptors, such as the estrogen receptor or androgen receptor. The lipophilic nature of this compound may facilitate its entry into cells and subsequent interaction with these intracellular targets.

References

- 1. 4-(4-Tert-butylphenyl)butan-2-one | C14H20O | CID 21696694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Tert-butyl-2-methylphenoxy)cyclobutan-1-ol | C15H22O2 | CID 66366700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 4. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(4-tert-butylphenoxy)butan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(4-tert-butylphenoxy)butan-2-one, a versatile α-phenoxy ketone with potential utility in organic synthesis and medicinal chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-tert-butylphenol (4-tert-butylphenoxide) acts as the nucleophile, attacking an appropriate 3-halobutan-2-one.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline adapted from established Williamson ether synthesis procedures. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

4-tert-butylphenol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

3-Chlorobutan-2-one or 3-Bromobutan-2-one

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Acetone)

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylphenol (1.0 eq) in the chosen anhydrous solvent.

-

Slowly add sodium hydroxide (1.1 eq) or sodium hydride (1.1 eq, handle with extreme care) to the solution while stirring.

-

Stir the mixture at room temperature for 1-2 hours, or until the formation of the sodium 4-tert-butylphenoxide is complete (this can be monitored by the cessation of hydrogen gas evolution if using NaH).

-

-

Nucleophilic Substitution:

-

To the freshly prepared phenoxide solution, add 3-halobutan-2-one (1.0-1.2 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

-

Potential Applications in Organic Synthesis and Medicinal Chemistry

While specific applications for this compound are not extensively documented, its structure as an α-phenoxy ketone suggests several potential areas of use, particularly as an intermediate in the synthesis of more complex molecules with potential biological activity.

Intermediate for the Synthesis of Pharmacologically Active Compounds

The α-phenoxy ketone moiety is a scaffold found in various compounds with interesting biological activities. The ketone functionality can be further modified to introduce diverse functional groups.

Potential Synthetic Transformations:

-

Reduction: The ketone can be reduced to a secondary alcohol, which can be a precursor for various esters or other derivatives.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield amino derivatives, a common strategy in drug discovery.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to introduce a carbon-carbon double bond.

-

Alpha-Halogenation: The presence of the carbonyl group activates the α-carbon for halogenation, introducing a reactive handle for further functionalization.

Potential Biological Activities

Derivatives of aryloxy compounds have shown a range of biological activities. While the specific activity of this compound is not established, related structures suggest potential for:

-

α-Glucosidase Inhibition: Some acetophenone derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential application in the management of diabetes.[1]

-

Alpha-Adrenergic Blocking Activity: Certain phenoxyalkylamine derivatives have been shown to possess α-blocking activity.[2]

-

Antimicrobial and Antifungal Activity: Various ketone-containing heterocyclic compounds have been investigated for their antimicrobial properties.

Workflow for Biological Screening:

Caption: A potential workflow for drug discovery using the target compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Williamson ether synthesis involving phenols, which can be used as a starting point for the synthesis of this compound.

| Reactants | Base | Solvent | Temperature | Reaction Time | Yield (%) |

| Phenol derivative, Primary alkyl halide | K₂CO₃ or Cs₂CO₃ | Acetonitrile | Reflux | 6-12 h | 70-95 |

| Alcohol derivative, Primary alkyl halide | NaH | THF | 0 °C to RT | 4-8 h | 65-90 |

| 4-methylphenol, Chloroacetic acid | NaOH (30% aq.) | Water | 90-100 °C | 30-40 min | Moderate |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion

This compound is a readily accessible α-phenoxy ketone that holds promise as a versatile building block in organic synthesis. Its synthesis can be achieved through the robust Williamson ether synthesis. The chemical reactivity of its ketone functionality allows for a variety of transformations, making it a valuable intermediate for the generation of diverse molecular libraries. Preliminary analysis of related compounds suggests that derivatives of this compound may exhibit interesting biological activities, warranting further investigation in the field of drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound.

References

- 1. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental protocol for the synthesis of 3-(4-tert-butylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-(4-tert-butylphenoxy)butan-2-one, a potentially valuable intermediate in pharmaceutical and organic synthesis. The described method is based on the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. The protocol involves the reaction of 4-tert-butylphenol with 3-bromobutan-2-one in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

Alpha-aryloxy ketones are a class of organic compounds that serve as important building blocks in the synthesis of various biologically active molecules and functional materials. The Williamson ether synthesis is a classical and efficient method for the preparation of ethers, involving the reaction of an alkoxide or phenoxide with a primary or secondary alkyl halide.[1] This protocol adapts the Williamson ether synthesis for the specific preparation of this compound from commercially available starting materials.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier |

| 4-tert-butylphenol | C₁₀H₁₄O | 150.22 | 1.50 g | 10.0 | Sigma-Aldrich |

| 3-bromobutan-2-one | C₄H₇BrO | 151.00 | 1.66 g | 11.0 | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | 0.44 g | 11.0 | Fisher Scientific |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 50 mL | - | VWR |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | VWR |

| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g | - | Fisher Scientific |

Experimental Protocols

Synthesis of Sodium 4-tert-butylphenoxide

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.50 g (10.0 mmol) of 4-tert-butylphenol and 30 mL of anhydrous ethanol.

-

Stir the mixture at room temperature until the 4-tert-butylphenol is completely dissolved.

-

In a separate beaker, dissolve 0.44 g (11.0 mmol) of sodium hydroxide in 20 mL of anhydrous ethanol. Gentle warming may be required.

-

Slowly add the sodium hydroxide solution to the 4-tert-butylphenol solution at room temperature with continuous stirring.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.

Williamson Ether Synthesis

-

To the flask containing the sodium 4-tert-butylphenoxide solution, add 1.66 g (11.0 mmol) of 3-bromobutan-2-one dropwise using a dropping funnel.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain the reflux for 4-6 hours.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate). The disappearance of the 4-tert-butylphenol spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water and 50 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer (top layer) and wash it twice with 25 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 4-tert-butylphenol.

-

Wash the organic layer with 25 mL of saturated sodium chloride solution (brine).[2]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound. Alternatively, purification can be achieved by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the ketone (C=O) and ether (C-O-C) stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Mandatory Visualization

Figure 1: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

3-bromobutan-2-one is a lachrymator and should be handled with care.

-

Sodium hydroxide is corrosive and can cause severe burns.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. This protocol should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for 3-(4-tert-butylphenoxy)butan-2-one and Structurally Related Compounds in Medicinal Chemistry

Introduction

The tert-butylphenoxy structural motif is a key feature in a variety of molecules with demonstrated biological activity. The bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of a compound by providing steric hindrance, which can modulate receptor binding and metabolic stability. Phenolic compounds, in general, are known for their antioxidant properties, and the introduction of a tert-butyl group can enhance this activity. Research into derivatives of tert-butylphenol has revealed promising antimicrobial, antiviral, and anti-inflammatory potential. These findings suggest that 3-(4-tert-butylphenoxy)butan-2-one could be a valuable lead compound for the development of new therapeutic agents.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound may exhibit a range of biological effects relevant to medicinal chemistry.

Antimicrobial Activity

Derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have shown significant antibacterial and antifungal properties.[1] This suggests that the tert-butylphenoxy group is a key pharmacophore for antimicrobial activity. The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives [1]

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| KVM-219 | Staphylococcus aureus | 0.78 |

| KVM-219 | Escherichia coli | 12.5 |

| KVM-219 | Candida albicans | 1.56 |

| KVM-316 | S. aureus (Biofilm) | 96.1% inhibition |

| KVM-316 | E. coli (Biofilm) | 57.2% inhibition |

| KVM-316 | Pseudomonas aeruginosa (Biofilm) | 96.1% inhibition |

Antiviral and Anti-inflammatory Activity

2,4-di-tert-butylphenol (2,4-DTBP), a related compound, has been reported to exhibit antiviral and anti-inflammatory effects.[2][3] The anti-inflammatory action is likely mediated through the modulation of inflammatory signaling pathways, while the antiviral mechanism may involve interference with viral entry or replication.

Experimental Protocols

The following are generalized protocols for the preliminary evaluation of the biological activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth medium with solvent)

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using the appropriate broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

Caption: Hypothetical mechanisms of antimicrobial action for a tert-butylphenoxy derivative.

References

analytical methods for the quantification of 3-(4-tert-butylphenoxy)butan-2-one

An increasing demand exists within the fields of pharmaceutical development, environmental analysis, and industrial quality control for robust and sensitive analytical methods for the quantification of specific organic molecules. This document provides detailed application notes and protocols for the quantitative analysis of 3-(4-tert-butylphenoxy)butan-2-one, a compound of interest in various research and development sectors.

Application Note: Quantification of this compound

This application note describes two primary methods for the quantification of this compound: a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method and a versatile High-Performance Liquid Chromatography (HPLC) method. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Target Analyte: this compound IUPAC Name: this compound Molecular Formula: C₁₄H₂₀O₂ Molecular Weight: 220.31 g/mol

Method Selection Rationale:

-

GC-MS: This is the recommended method for achieving low detection limits and high selectivity, particularly in complex matrices. The volatility of the analyte makes it well-suited for gas chromatography. Mass spectrometric detection provides definitive identification and quantification.

-

HPLC-UV: A viable alternative, particularly for routine analysis where high sensitivity is not the primary requirement. This method is robust and widely available.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the trace-level quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

This procedure is suitable for extracting the analyte from aqueous samples (e.g., environmental water samples, biological fluids after protein precipitation).

-

Materials:

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

Ethyl acetate (GC grade)

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 10 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar components.

-

Drying: Dry the cartridge under vacuum or by passing nitrogen gas for 10-15 minutes.

-

Elution: Elute the analyte with 5 mL of ethyl acetate.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

-

Column: Agilent J&W HP-5ms GC column (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Splitless injection mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.

-

SIM Ions (hypothetical): Quantifier ion (e.g., m/z 163 - corresponding to the 4-tert-butylphenoxy fragment), Qualifier ions (e.g., m/z 57 - tert-butyl fragment, m/z 220 - molecular ion). Actual ions must be determined by analyzing a standard.

-

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Inject the standards into the GC-MS system.

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

-

Quantify the analyte in the prepared samples using the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)